2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of a thiophene ring and a cycloheptapyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a cycloheptapyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene-3-carbonitrile share a similar thiophene ring structure.
Cycloheptapyridine Derivatives: Compounds such as 2-amino-4-methylpyridine have a similar pyridine ring structure.
Uniqueness
What sets 2-Amino-4-(5-methyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile apart is its unique combination of a thiophene ring and a cycloheptapyridine structure.
Properties
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10-7-8-14(20-10)15-11-5-3-2-4-6-13(11)19-16(18)12(15)9-17/h7-8H,2-6H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUMGSHVKGAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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